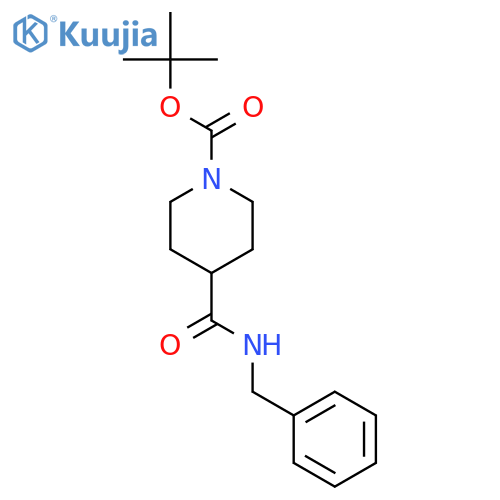

Cas no 188527-08-4 (N-Benzyl 1-BOC-piperidine-4-carboxamide)

N-Benzyl 1-BOC-piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxamide

- N-boc-piperidine-4-carboxylic acid benzyl amide;

- N-Benzyl 1-BOC-piperidine-4-carboxaMide

- AS-64170

- CS-0150021

- 188527-08-4

- CHEMBL5308021

- STK162055

- D86811

- N-BENZYL1-BOC-PIPERIDINE-4-CARBOXAMIDE

- tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate

- AKOS005408369

- AGQWIWVWFLIEKQ-UHFFFAOYSA-N

- SCHEMBL12804554

- MFCD09267608

- N-BENZYL 1-BOC-PIPERIDINE-4-CARBOXAMIDE

- N-Benzyl 1-BOC-piperidine-4-carboxamide

-

- MDL: MFCD09267608

- インチ: InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-11-9-15(10-12-20)16(21)19-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)

- InChIKey: AGQWIWVWFLIEKQ-UHFFFAOYSA-N

- ほほえんだ: N1(CCC(CC1)C(=O)NCC=2C=CC=CC2)C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 318.19400

- どういたいしつりょう: 318.19434270g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 403

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 58.6Ų

じっけんとくせい

- PSA: 58.64000

- LogP: 3.27870

N-Benzyl 1-BOC-piperidine-4-carboxamide セキュリティ情報

N-Benzyl 1-BOC-piperidine-4-carboxamide 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

N-Benzyl 1-BOC-piperidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N52240-1g |

N-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxamide |

188527-08-4 | 1g |

¥826.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | D770734-1g |

N-Benzyl 1-BOC-piperidine-4-carboxaMide |

188527-08-4 | 97% | 1g |

$100 | 2024-06-06 | |

| TRC | B233140-500mg |

N-Benzyl 1-BOC-piperidine-4-carboxamide |

188527-08-4 | 500mg |

$ 167.00 | 2023-04-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N52240-5g |

N-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxamide |

188527-08-4 | 5g |

¥3456.0 | 2021-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1220661-250mg |

N-Benzyl 1-Boc-piperidine-4-carboxamide |

188527-08-4 | 97% | 250mg |

¥316 | 2023-04-15 | |

| Aaron | AR00AR7T-100mg |

N-Benzyl 1-BOC-piperidine-4-carboxamide |

188527-08-4 | 98% | 100mg |

$6.00 | 2025-01-23 | |

| 1PlusChem | 1P00AQZH-250mg |

N-Benzyl 1-BOC-piperidine-4-carboxaMide |

188527-08-4 | 98% | 250mg |

$16.00 | 2024-06-17 | |

| A2B Chem LLC | AF00733-5g |

N-Benzyl 1-BOC-piperidine-4-carboxamide |

188527-08-4 | 96% | 5g |

$226.00 | 2024-04-20 | |

| A2B Chem LLC | AF00733-250mg |

N-Benzyl 1-BOC-piperidine-4-carboxamide |

188527-08-4 | 98% | 250mg |

$16.00 | 2024-01-02 | |

| eNovation Chemicals LLC | D770734-1g |

N-Benzyl 1-BOC-piperidine-4-carboxaMide |

188527-08-4 | 97% | 1g |

$95 | 2025-02-24 |

N-Benzyl 1-BOC-piperidine-4-carboxamide 関連文献

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

N-Benzyl 1-BOC-piperidine-4-carboxamideに関する追加情報

N-Benzyl 1-BOC-piperidine-4-carboxamide (CAS No. 188527-08-4): A Comprehensive Overview

N-Benzyl 1-BOC-piperidine-4-carboxamide (CAS No. 188527-08-4) is a specialized organic compound widely used in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of piperidine derivatives, which are known for their versatile applications in drug discovery and medicinal chemistry. The BOC (tert-butoxycarbonyl) protecting group and the benzyl carboxamide moiety make this compound particularly valuable for peptide synthesis and as a building block in organic transformations.

The molecular structure of N-Benzyl 1-BOC-piperidine-4-carboxamide features a piperidine ring at its core, which is substituted at the 1-position with a BOC protecting group and at the 4-position with a carboxamide functional group. The benzyl group attached to the nitrogen of the carboxamide enhances the compound's stability and solubility in organic solvents. These structural features contribute to its utility in multi-step synthetic routes, particularly in the development of bioactive molecules and pharmaceutical intermediates.

One of the key advantages of N-Benzyl 1-BOC-piperidine-4-carboxamide is its role as a protected intermediate in organic synthesis. The BOC group can be easily removed under mild acidic conditions, allowing for further functionalization of the piperidine nitrogen. This property makes it highly valuable in the synthesis of complex molecules, including potential drug candidates. Researchers frequently use this compound in the preparation of piperidine-based scaffolds, which are prevalent in many FDA-approved drugs.

In recent years, there has been growing interest in piperidine derivatives due to their pharmacological significance. Many users searching for N-Benzyl 1-BOC-piperidine-4-carboxamide are interested in its potential applications in CNS drug development, as piperidine structures are common in neurological therapeutics. The compound's structural features make it particularly relevant for research in GPCR-targeted drugs and enzyme inhibitors, which are hot topics in current medicinal chemistry.

The synthesis of N-Benzyl 1-BOC-piperidine-4-carboxamide typically involves the protection of piperidine-4-carboxylic acid with a BOC anhydride, followed by activation of the carboxyl group and subsequent coupling with benzylamine. This straightforward synthetic route makes the compound readily available for research purposes. Many pharmaceutical companies and academic laboratories seek this compound as a starting material for more complex synthetic targets.

From a commercial perspective, N-Benzyl 1-BOC-piperidine-4-carboxamide (CAS No. 188527-08-4) has seen increased demand in the fine chemicals market. Suppliers often highlight its high purity (typically >98%) and consistent quality as key selling points. The compound is usually supplied as a white to off-white crystalline powder, stable under recommended storage conditions. Researchers frequently search for information about its solubility profile, storage requirements, and handling precautions, which are important considerations for laboratory use.

In the context of current research trends, N-Benzyl 1-BOC-piperidine-4-carboxamide has gained attention for its potential in proteolysis targeting chimera (PROTAC) development. The piperidine scaffold's ability to serve as a linker between target-binding and E3 ligase-binding moieties makes it valuable in this emerging therapeutic strategy. This connection to cutting-edge drug discovery approaches has increased the compound's visibility in scientific literature and patent applications.

Quality control of N-Benzyl 1-BOC-piperidine-4-carboxamide typically involves analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's identity and purity, which are critical for reproducible research results. Many users searching for this compound are interested in its spectral data and analytical characteristics, which aid in compound verification during synthetic workflows.

The future outlook for N-Benzyl 1-BOC-piperidine-4-carboxamide appears promising, particularly in the field of fragment-based drug discovery. Its well-defined structure and ease of modification make it an attractive building block for combinatorial chemistry approaches. As pharmaceutical research continues to explore new chemical space for drug development, the demand for such versatile intermediates is expected to grow steadily in the coming years.

For researchers working with N-Benzyl 1-BOC-piperidine-4-carboxamide, understanding its reactivity patterns and derivatization potential is crucial. The compound's amide functionality allows for various transformations, while the protected amine offers opportunities for selective deprotection and further functionalization. These characteristics make it a valuable tool in the synthetic chemist's repertoire, particularly for those working on heterocyclic chemistry and medicinal chemistry projects.

In conclusion, N-Benzyl 1-BOC-piperidine-4-carboxamide (CAS No. 188527-08-4) represents an important chemical building block with wide-ranging applications in pharmaceutical research and development. Its structural features, synthetic utility, and relevance to current drug discovery trends ensure its continued importance in the field of organic and medicinal chemistry. As research into piperidine-based therapeutics advances, this compound is likely to maintain its position as a key intermediate in the synthesis of biologically active molecules.

188527-08-4 (N-Benzyl 1-BOC-piperidine-4-carboxamide) 関連製品

- 4965-26-8(5-Nitrobenzobthiophene)

- 7190-80-9(6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine)

- 1171579-10-4(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-yl)methylpyrrolidin-2-one)

- 946233-27-8(N-(2H-1,3-benzodioxol-5-yl)-N'-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2137585-22-7(4-bromo-1-2-(methoxymethyl)-3-methylbutyl-1H-pyrazol-3-amine)

- 509151-96-6(2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride)

- 2228541-67-9(O-2-(2-fluorophenyl)propylhydroxylamine)

- 2171273-91-7((1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine)

- 119120-22-8(4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde)

- 2228845-90-5(1-2-(dimethylamino)phenyl-2-methylpropan-2-ol)